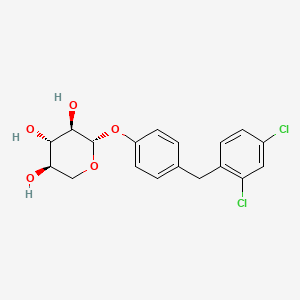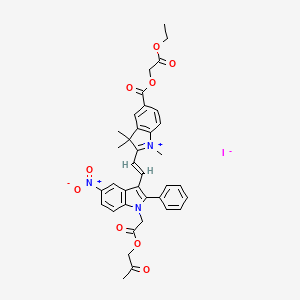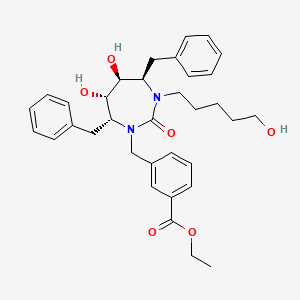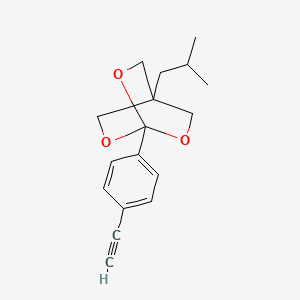
2,5-Diethoxy norephedrine, (+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethoxy norephedrine, (+/-)-, is a chemical compound that belongs to the class of phenethylamines. It is structurally related to norephedrine, a well-known stimulant. The compound features two ethoxy groups attached to the benzene ring, which distinguishes it from other phenethylamines. This modification can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy norephedrine, (+/-)-, typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Ethylation: The final step involves the ethylation of the amine group to introduce the ethoxy groups, resulting in 2,5-Diethoxy norephedrine, (+/-)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative reducing agents and catalysts to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
2,5-Diethoxy norephedrine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethylamines.
科学的研究の応用
2,5-Diethoxy norephedrine, (+/-)-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems.
Medicine: Research explores its potential therapeutic applications, including its stimulant properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Diethoxy norephedrine, (+/-)-, involves its interaction with neurotransmitter systems. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound may also inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged effects.
類似化合物との比較
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom, leading to different pharmacological properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Features a methyl group, resulting in distinct effects.
Uniqueness
2,5-Diethoxy norephedrine, (+/-)-, is unique due to its ethoxy groups, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. These properties may result in different pharmacokinetics and pharmacodynamics compared to its analogs.
特性
CAS番号 |
3489-94-9 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
2-amino-1-(2,5-diethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-9,13,15H,4-5,14H2,1-3H3 |
InChIキー |
BGSGDJXRVUYFFR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)








